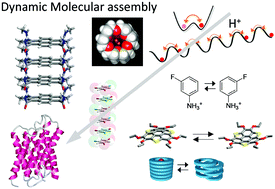Dynamics of proton, ion, molecule, and crystal lattice in functional molecular assemblies
Chemical Communications Pub Date: 2021-07-21 DOI: 10.1039/D1CC01586A
Abstract
Dynamic molecular processes, such as short- or long-range proton (H+) and ion (M+) motions, and molecular rotations in electrical conducting and magnetic molecular assemblies enable the fabrication of electron–H+ (or M+) coupling systems, while crystal lattice dynamics and molecular conformation changes in hydrogen-bonded molecular crystals have been utilised in external stimuli responsive reversible gas-induced gate opening and molecular adsorption/desorption behavior. These dynamics of the polar structural units are responsible for the dielectric measurements. The H+ dynamics are formed from ferroelectrics and H+ conductors, while the dynamic M+ motions of Li+ and Na+ involve ionic conductors and coupling to the conduction electrons. In n-type organic semiconductors, the crystal lattices are modulated by replacing M+ cations, with cations such as Li+, Na+, K+, Rb+, and Cs+. The use of polar rotator or inversion structures such as alkyl amides, m-fluoroanilinium cations, and bowl-shaped trithiasumanene π-cores enables the formation of ferroelectric molecular assemblies. The host–guest molecular systems of ESIPT fluorescent chromic molecules showed interesting molecular sensing properties using various bases, where the dynamic transformation of the crystal lattice and the molecular conformational change were coupled to each other.


Recommended Literature
- [1] Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution†
- [2] Front cover
- [3] Electronic theories of organic chemistry: Robinson and Ingold
- [4] Towards sustainable polymer chemistry with homogeneous metal-based catalysts
- [5] C2-ketonylation of carbohydrates via excited-state palladium-catalyzed 1,2-spin-center shift†
- [6] Rapid and accurate detection of Escherichia coli O157:H7 in beef using microfluidic wax-printed paper-based ELISA
- [7] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [8] Distinct cellular fates for KP1019 and NAMI-A determined by X-ray fluorescence imaging of single cells†
- [9] Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†
- [10] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 129053-70-9
-
CAS no.: 13194-60-0
-
CAS no.: 165253-31-6









